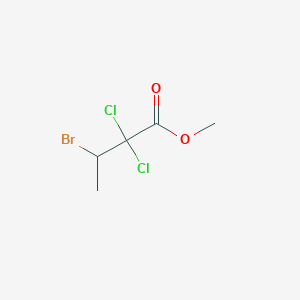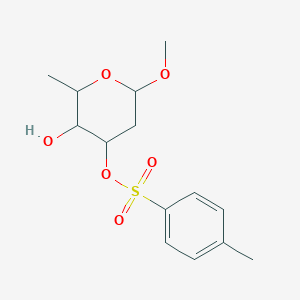
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines an oxane ring with a methoxy and hydroxy substitution, and a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the initial formation of the oxane ring, followed by the introduction of methoxy and hydroxy groups through selective substitution reactions. The final step involves the sulfonation of the benzene ring to attach the benzenesulfonate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the methoxy group yields a dihydroxy compound .
Aplicaciones Científicas De Investigación
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzenesulfonate group can interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Shares a methoxyphenyl group but differs in its overall structure and functional groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a similar oxane ring but lacks the benzenesulfonate group.
Uniqueness
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
72002-50-7 |
|---|---|
Fórmula molecular |
C14H20O6S |
Peso molecular |
316.37 g/mol |
Nombre IUPAC |
(3-hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O6S/c1-9-4-6-11(7-5-9)21(16,17)20-12-8-13(18-3)19-10(2)14(12)15/h4-7,10,12-15H,8H2,1-3H3 |
Clave InChI |
BUNJOGJAVQTICZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


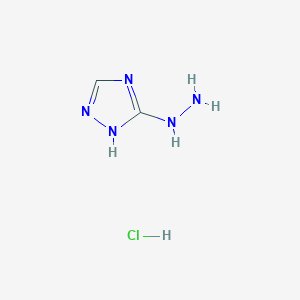


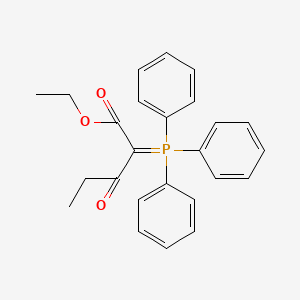

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
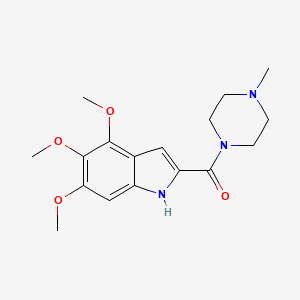
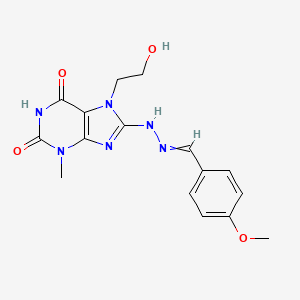
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
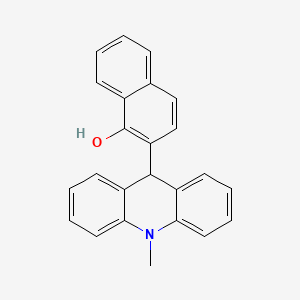
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
